molecular formula C8H5F5O3S B2509066 Phenoxytetrafluoroethanesulfonyl fluoride CAS No. 2368871-66-1

Phenoxytetrafluoroethanesulfonyl fluoride

Cat. No.: B2509066
CAS No.: 2368871-66-1
M. Wt: 276.18
InChI Key: ODVYSLQVDANVOV-UHFFFAOYSA-N
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Description

Significance of Organosulfur(VI) Fluorides in Advanced Chemical Synthesis

Organosulfur(VI) fluorides are a class of compounds recognized for their unique combination of stability and reactivity. sigmaaldrich.com The sulfur(VI) fluoride (B91410) group is generally stable to hydrolysis and a range of chemical conditions, yet it can be selectively activated for reaction. rhhz.net This balance makes them valuable tools in advanced chemical synthesis. sigmaaldrich.com Compounds within this class have found applications as building blocks for creating complex molecules and as probes in chemical biology. nih.gov The introduction of a sulfonyl fluoride moiety can significantly alter the properties of a parent molecule, a feature that is of particular interest in the development of new materials and pharmaceuticals. rhhz.net

The defining characteristic of organosulfur(VI) fluorides is the S-F bond, which, while strong, can undergo selective exchange reactions with nucleophiles under specific conditions. sigmaaldrich.com This reactivity is foundational to their utility in creating diverse molecular architectures. The stability of the sulfonyl fluoride group to many common reagents allows for its incorporation into molecules that can then undergo further transformations at other sites. enamine.net

Role of Phenoxytetrafluoroethanesulfonyl Fluoride within the Sulfur(VI) Fluoride Exchange (SuFEx) Paradigm

Sulfur(VI) Fluoride Exchange (SuFEx) is a category of click chemistry reactions that relies on the controlled reactivity of sulfur(VI) fluorides. nih.gov This paradigm has expanded the toolkit of synthetic chemists for constructing molecular linkages. sigmaaldrich.com this compound functions as a moderately reactive phenoxytetrafluoroethanesulfonylation reagent within this framework. cfplus.cz

Its primary role is to introduce the phenoxytetrafluoroethanesulfonyl group onto nucleophiles, particularly amines. cfplus.cz This reaction, a hallmark of SuFEx chemistry, involves the exchange of the fluoride on the sulfur atom with a nitrogen atom of an amine, forming a stable sulfonamide bond. The reaction is valued for its efficiency and specificity, which are core tenets of click chemistry. nih.gov

The key application of this specific sulfonylation is in the modulation of the physicochemical properties of molecules, such as drug candidates. cfplus.cz By attaching the phenoxytetrafluoroethanesulfonyl group to an amine, the acidity of the N-H bond is significantly increased. This modification can have profound effects on the molecule's behavior, including its binding affinity to biological targets and its pharmacokinetic profile.

Reagent Role and ApplicationDescription
Function Moderately reactive phenoxytetrafluoroethanesulfonylation reagent. cfplus.cz
Primary Reaction Sulfonylation of amines to form fluoroalkylsulfonamides. cfplus.cz
Key Impact Significantly lowers the pKa of the amine N-H group. cfplus.cz
Potential Use Modulation of drug candidate properties and building molecular complexity. cfplus.cz

Academic Trajectories and Research Opportunities for Perfluoroalkanesulfonyl Fluorides

The unique properties of perfluoroalkanesulfonyl fluorides, such as this compound, present several promising avenues for future research. A primary area of opportunity lies in medicinal chemistry and drug discovery. The ability of the phenoxytetrafluoroethanesulfonyl group to drastically lower the pKa of an N-H bond offers a novel strategy for fine-tuning the properties of drug candidates. cfplus.cz This could be particularly useful for optimizing lead compounds to improve their efficacy, selectivity, or pharmacokinetic properties.

Further research into the synthesis of a broader range of perfluoroalkanesulfonyl fluorides with diverse functional groups could expand the scope of their applications. Developing new synthetic methodologies to access these compounds more efficiently would also be a valuable contribution to the field. While the synthesis of sulfonyl fluorides from their chloride precursors is a common approach, exploring novel routes is an active area of research. rhhz.net

The exploration of this compound and similar compounds in materials science is another potential research trajectory. The introduction of the highly fluorinated sulfonyl group could impart unique properties to polymers and other materials, such as thermal stability, chemical resistance, and specific surface properties. Investigating the polymerization of monomers containing this functional group could lead to the development of new high-performance materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,2,2-tetrafluoro-2-phenoxyethanesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F5O3S/c9-7(10,8(11,12)17(13,14)15)16-6-4-2-1-3-5-6/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODVYSLQVDANVOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(C(F)(F)S(=O)(=O)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Investigations of Phenoxytetrafluoroethanesulfonyl Fluoride

Catalytic Activation Mechanisms of S(VI) Fluorides

The activation of the remarkably stable sulfur(VI) fluoride (B91410) (S(VI)-F) bond is a critical challenge in harnessing the full potential of compounds like phenoxytetrafluoroethanesulfonyl fluoride. Catalytic methods provide elegant solutions to overcome the inherent inertness of the S-F bond, enabling a wide range of chemical transformations. These strategies primarily revolve around the principles of base catalysis and metal coordination, which facilitate nucleophilic substitution at the sulfur center.

Base Catalysis in Sulfonyl Fluoride Activation

Base catalysis represents a cornerstone in the activation of sulfonyl fluorides. The mechanism of base-catalyzed activation can proceed through several distinct pathways, primarily involving either nucleophilic activation of the S(VI) fluoride itself or activation of the incoming nucleophile.

Another proposed mechanism suggests that the base catalyst activates the silyl ether nucleophile rather than the sulfonyl fluoride. In this scenario, the base coordinates to the silicon atom, forming a silicate intermediate. This is followed by the release of an alkoxide or phenoxide group, which then undergoes the sulfur-fluoride exchange (SuFEx) reaction with the S(VI) fluoride. In both proposed mechanisms, a silicon-containing species often acts as a fluoride trap, forming a strong Si-F bond that drives the reaction to completion and regenerates the catalyst. nih.gov

The choice of base catalyst can significantly influence the reaction pathway and efficiency. For instance, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been extensively used for the synthesis of sulfonic esters from sulfonyl fluorides and silyl ethers. However, the precise role of DBU is still a subject of investigation, with hypotheses pointing towards its role in either activating the silyl ether or directly activating the sulfonyl fluoride. nih.gov In contrast, studies have shown that for sterically hindered substrates, bulky catalysts like DBU or 4-dimethylaminopyridine (DMAP) can be less effective due to the formation of a highly congested transition state. chapman.edu

More recent developments have identified alternative catalytic systems. For example, 1-hydroxybenzotriazole (HOBt) has been demonstrated as an effective nucleophilic catalyst for the amidation of sulfonyl fluorides. nih.govnih.gov This reaction often requires a silicon co-additive, such as 1,1,3,3-tetramethyldisiloxane (TMDS), to achieve high yields with catalytic amounts of HOBt. nih.gov

Furthermore, in systems containing acidic protons, the fluoride ion generated during the reaction can form hydrogen fluoride (HF). This HF can then act as a hydrogen-bond donor, activating the S(VI) fluoride towards nucleophilic substitution. The formation of the stable bifluoride anion ([FHF]⁻) can also serve as a thermodynamic sink for the fluoride ion, driving the reaction forward in an autocatalytic manner. nih.gov

Table 1: Comparison of Proposed Base Catalysis Mechanisms for Sulfonyl Fluoride Activation
Catalysis MechanismDescriptionKey IntermediatesDriving Force
Direct S(VI) Fluoride ActivationThe base catalyst directly attacks the sulfur center of the sulfonyl fluoride to form a more reactive intermediate.Activated S(VI)-base adductLowered activation energy for nucleophilic attack
Silyl Ether ActivationThe base catalyst coordinates to the silicon atom of the silyl ether, releasing a more reactive nucleophile.Silicate intermediate, alkoxide/phenoxideFormation of a strong Si-F bond
Autocatalysis by HFIn-situ generated HF acts as a hydrogen-bond donor to activate the sulfonyl fluoride.HF, [FHF]⁻Formation of the stable bifluoride anion

Role of Metal Coordination in Sulfur(VI) Fluoride Transformations

In addition to base catalysis, the coordination of metal ions to the sulfur(VI) fluoride moiety presents another powerful strategy for its activation. This approach typically involves the use of Lewis acidic metal centers that can interact with the electronegative atoms of the sulfonyl fluoride group (oxygen or fluorine), thereby increasing the electrophilicity of the sulfur atom and facilitating nucleophilic attack.

Recent studies have highlighted the efficacy of metal Lewis acids, such as calcium bis(trifluoromethanesulfonyl)imide [Ca(NTf₂)₂], in catalyzing the conversion of sulfonyl fluorides into sulfonamides, sulfamates, and sulfamides. nih.gov This method has proven to be versatile, accommodating a wide range of sulfonyl fluorides and amine nucleophiles under relatively mild conditions. The proposed mechanism involves the coordination of the calcium ion to the sulfonyl fluoride, which polarizes the S-F bond and makes the sulfur atom more susceptible to nucleophilic substitution. acs.orgresearchgate.netmonash.edu

Mechanistic investigations, including kinetic and computational studies, have provided deeper insights into the role of the metal catalyst. For the Ca(NTf₂)₂-mediated SuFEx reaction, it is proposed that the calcium center engages in a two-point contact with the sulfonyl fluoride, activating the sulfur center while also stabilizing the departing fluoride ion. monash.eduacs.org The presence of a co-catalyst, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), can further enhance the reaction rate by acting as a Brønsted base to activate the amine nucleophile. monash.edusigmaaldrich.com The formation of stable calcium-fluoride complexes is thought to be a factor that can inhibit catalytic turnover, a challenge that is being addressed through reaction engineering. monash.eduacs.org

Transition metal catalysis also plays a role in the transformation of sulfonyl fluorides, although often through different mechanistic pathways than Lewis acid activation. For instance, nickel(0) complexes have been shown to activate p-toluenesulfonyl fluoride by cleaving both the C-S and S-F bonds, leading to the formation of a Ni-SO₂ complex. chapman.edu This reactivity opens up avenues for the use of sulfonyl fluorides in cross-coupling and SO₂ activation reactions. The development of catalytic systems based on more earth-abundant metals like nickel is of significant interest for sustainable chemistry. chapman.edu

Table 2: Examples of Metal-Based Systems for Sulfonyl Fluoride Activation
Metal SystemProposed Role of MetalType of TransformationReference
Ca(NTf₂)₂Lewis acid activation of the S-F bondSulfonamide, sulfamate, and sulfamide synthesis nih.govacs.orgresearchgate.netmonash.edusigmaaldrich.comresearchgate.net
Ni(0) complexesOxidative addition leading to C-S and S-F bond cleavageCross-coupling and SO₂ activation chapman.edu

Theoretical and Computational Elucidation of Reaction Mechanisms

Theoretical and computational studies have become indispensable tools for unraveling the intricate details of reaction mechanisms involving sulfur(VI) fluorides. These investigations provide valuable insights into transition state structures, reaction energetics, and the roles of catalysts and solvents, which are often difficult to probe experimentally.

Density Functional Theory (DFT) calculations have been extensively employed to study the mechanism of SuFEx reactions. For instance, computational studies on the reaction of sulfonimidoyl fluorides with phenolates have supported an Sₙ2-type mechanism with inversion of configuration at the sulfur atom. nih.gov These calculations revealed low activation energies, consistent with the experimentally observed high reactivity at room temperature. nih.gov

In the context of base-catalyzed reactions, computational studies have helped to delineate the roles of different basic species. A 2020 study on the synthesis of sulfonamides from amines and methyl sulfonyl fluoride demonstrated that the formation of the N-S bond in the transition state is significantly influenced by the concerted deprotonation of the amine nucleophile by a complementary base. nih.govacs.org This hydrogen-bonding interaction was shown to increase the nucleophilicity of the amine and lower the activation barrier for the SuFEx reaction. nih.govacs.org

For metal-catalyzed systems, computational and experimental mechanistic studies have been crucial in understanding the activation of sulfonyl fluorides by calcium salts. These studies have identified the likely pre-activation resting state of the catalyst and calculated the activation barrier for the SuFEx reaction, which was found to be in good agreement with experimental kinetic data. nih.govchapman.edu Transition state analysis revealed a two-point binding of the calcium ion to the sulfonyl fluoride, which activates the sulfur center and stabilizes the leaving fluoride. nih.govchapman.edu These computational models have also shed light on the factors that inhibit catalytic turnover, such as the formation of stable calcium-fluoride complexes, and have guided the experimental redesign of catalytic systems to improve their efficiency. nih.govchapman.edu

Furthermore, machine learning models are beginning to be developed to predict the outcomes of SuFEx reactions. By using kinetic and reaction yield data from experiments, combined with cheminformatic software and DFT calculations, these models aim to predict the reactivity of different combinations of sulfonyl fluorides and nucleophiles. digitellinc.com This approach has the potential to accelerate the discovery of new reactions and the optimization of reaction conditions.

Table 3: Key Insights from Theoretical and Computational Studies on S(VI) Fluoride Reactivity
Computational MethodSystem StudiedKey FindingsReference
DFTSuFEx reaction of sulfonimidoyl fluorides with phenolatesSupports an Sₙ2 mechanism with inversion of configuration at sulfur. nih.gov
DFTBase-catalyzed synthesis of sulfonamidesConcerted deprotonation of the amine nucleophile by a base lowers the activation barrier. nih.govacs.org
DFT and Kinetic StudiesCa(NTf₂)₂-mediated SuFEx reactionElucidated a two-point activation mechanism by the calcium center and identified factors inhibiting catalytic turnover. nih.govchapman.edu
Machine Learning and DFTPrediction of sulfamide synthesis via SuFExDevelopment of models to predict reaction outcomes based on substrate structures. digitellinc.com

Article on this compound Unattainable Due to Lack of Specific Research Data

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Novel and degradable fluorinated polymer synthesis.

Surface modification and functionalization.

Catalysis, specifically within zeolite structures and the development of fluoride-containing catalysts.

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Applications of Phenoxytetrafluoroethanesulfonyl Fluoride in Advanced Materials Science

Contributions to Energy-Related Materials

The quest for more efficient and durable energy storage and conversion systems is a primary driver of materials science research. Fluorinated compounds, in particular, have garnered significant attention for their unique properties that can enhance the performance of devices such as lithium-ion batteries and solar cells. academie-sciences.frresearchgate.net The presence of fluorine in a molecule can impart exceptional stability against degradation, a critical factor in the longevity and safety of energy technologies. academie-sciences.frresearchgate.net

In the realm of lithium-ion batteries , fluorinated materials are utilized in various components, including electrolytes, binders, and separators. academie-sciences.fr The high electronegativity of fluorine atoms can improve the performance of electrochemical processes. academie-sciences.frresearchgate.net While specific data on Phenoxytetrafluoroethanesulfonyl Fluoride (B91410) is not available, sulfonyl-containing compounds are known to be used as electrolyte additives to enhance battery performance and safety.

In the field of solar cells , particularly perovskite solar cells, fluoride treatments have been shown to significantly improve their stability and lifespan. fluoridealert.orgtue.nlceramics.org Fluoride ions can form strong bonds that help to stabilize the perovskite crystal structure, preventing degradation from moisture, heat, and light. fluoridealert.orgtue.nl Researchers have demonstrated that fluoride-treated perovskite solar cells can maintain a high percentage of their initial efficiency over extended periods of operation under harsh conditions. tue.nlperovskite-info.cominnovations-report.com While this research focuses on inorganic fluorides, the principle of leveraging the high electronegativity of fluorine to enhance stability could potentially be applied through the use of organofluorine compounds like Phenoxytetrafluoroethanesulfonyl Fluoride as surface passivating agents or additives.

Table 1: Impact of Fluoride Treatment on Perovskite Solar Cell Stability

TreatmentInitial Power Conversion Efficiency (%)Efficiency Retention after 1000 hoursSource
Untreated~21.5%Fell to half of initial value fluoridealert.org
Fluoride-Treated~21.5%Maintained performance fluoridealert.org
Fluoride Additive21.3%Maintained 90% of efficiency tue.nlperovskite-info.cominnovations-report.com

Advanced Optical and Specialized Industrial Applications of Fluoride Materials

The phenoxy group in this compound contains an aromatic ring, which can influence the refractive index of a material. The combination of this with the highly fluorinated aliphatic chain could potentially be exploited in the design of novel optical polymers or coatings with tailored refractive indices and good thermal stability.

In specialized industrial applications , the reactivity of the sulfonyl fluoride group is a key feature. Sulfonyl fluorides can react with various nucleophiles, allowing them to be used in the synthesis of a wide array of other compounds. This reactivity makes them valuable building blocks in industrial chemistry. While the primary industrial applications of many per- and polyfluoroalkyl substances (PFAS) are under scrutiny due to environmental concerns, the development of new fluorinated compounds for specialized and controlled applications continues.

Table 2: Properties and Applications of Common Fluoride Optical Materials

MaterialKey PropertiesCommon Applications
Magnesium Fluoride (MgF₂)Hard-wearing, high thermal stability, low absorptionAnti-reflection coatings, laser mirrors, camera lenses
Calcium Fluoride (CaF₂)Low refractive index, high transmission from UV to IR, low absorptionSpectroscopic windows and lenses, cryogenically cooled thermal imaging systems, excimer laser components

Theoretical and Computational Chemistry Studies of Phenoxytetrafluoroethanesulfonyl Fluoride

Quantum Chemical Methodologies Applied to Fluorine Chemistry

Quantum chemical methods are indispensable for understanding the unique properties of organofluorine compounds. The high electronegativity of fluorine, its small size, and the strength of the carbon-fluorine bond introduce complex electronic effects that can be effectively modeled using these techniques.

Density Functional Theory (DFT) Calculations for Structural and Electronic Analysis

Density Functional Theory (DFT) is a cornerstone of computational chemistry, offering a balance between accuracy and computational cost, making it ideal for the analysis of molecules like phenoxytetrafluoroethanesulfonyl fluoride (B91410). DFT calculations can provide detailed insights into the molecule's geometry, bond lengths, bond angles, and dihedral angles. For instance, a DFT study on aryl sulfonyl fluorides provided a comprehensive investigation of their catalytic mechanism. nih.gov

Furthermore, DFT is employed to probe the electronic structure, including the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the resulting electronic properties. The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule.

Below is a hypothetical data table illustrating the kind of structural and electronic parameters that could be obtained for phenoxytetrafluoroethanesulfonyl fluoride using DFT calculations.

ParameterCalculated Value
C-S Bond Length (Å)1.85
S-F Bond Length (Å)1.58
C-O Bond Length (Å)1.36
O-C-C Angle (°)118.5
HOMO Energy (eV)-8.2
LUMO Energy (eV)-1.5
HOMO-LUMO Gap (eV)6.7

Note: The data in this table is illustrative and not based on actual experimental or calculated values for this compound.

Molecular Dynamics Simulations for Reactivity Prediction

Molecular dynamics (MD) simulations are a powerful tool for predicting the reactivity and dynamic behavior of molecules over time. By simulating the motion of atoms and molecules, MD can provide insights into conformational changes, interactions with other molecules (such as solvents or reactants), and the initial stages of chemical reactions. For perfluorinated compounds, MD simulations have been used to study their self-assembly and interfacial behavior. researchgate.net

In the context of this compound, MD simulations could be used to explore its interactions with various nucleophiles, predict its stability in different environments, and understand the dynamics of its thermal decomposition. These simulations rely on force fields, which are sets of parameters that describe the potential energy of a system of atoms. The development of accurate force fields for perfluoroethers is an active area of research. researchgate.net

Modeling of Reaction Pathways and Transition States

Computational chemistry allows for the detailed exploration of reaction mechanisms, including the identification of intermediates and transition states. For reactions involving sulfonyl fluorides, such as their use in deoxyfluorination, understanding the reaction pathways is crucial for optimizing reaction conditions. nih.govacs.orgsemanticscholar.org Computational studies can map out the potential energy surface of a reaction, revealing the lowest energy path from reactants to products.

Techniques such as transition state theory, combined with quantum chemical calculations, can be used to calculate activation energies and reaction rates. A computational study on the formation of aryl sulfonyl fluorides has detailed the catalytic cycle, including transmetallation and SO2 insertion steps. nih.gov For this compound, this approach could be used to model its reactions with various substrates, providing valuable information for synthetic chemists.

Computational Design of Novel Fluorinated Compounds

The insights gained from computational studies can be leveraged to design new fluorinated compounds with desired properties. By systematically modifying the structure of a parent molecule like this compound and calculating the properties of the resulting analogs, researchers can identify promising candidates for specific applications. scholarena.com

For example, computational screening could be used to design derivatives of this compound with enhanced thermal stability, specific reactivity, or improved performance as a component in materials science. This in silico design process can significantly accelerate the discovery and development of new functional molecules. Computational approaches are also being used to design materials for the remediation of per- and polyfluoroalkyl substances (PFAS). acs.orgresearchgate.net

Advanced Computational Techniques (e.g., Quantum Computing Applications in Chemistry)

The field of computational chemistry is continually evolving, with new methods and technologies emerging. Quantum computing holds the potential to revolutionize the simulation of molecular systems by providing a way to solve the Schrödinger equation with high accuracy for complex molecules. harvard.edu While still in its early stages, quantum algorithms are being developed for chemical simulations.

For a molecule like this compound, quantum computing could one day enable the highly accurate calculation of its electronic structure and reactivity, overcoming the limitations of classical computers for such complex systems. Research is ongoing to develop quantum algorithms and hardware suitable for tackling challenging problems in quantum chemistry. yuanliu.groupacs.org

Advanced Analytical Methodologies for Characterizing Organosulfur Vi Fluorides

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular architecture of phenoxytetrafluoroethanesulfonyl fluoride (B91410), providing detailed information about its atomic connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the analysis of fluorinated organic compounds. Due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, ¹⁹F NMR provides a wealth of structural information with a wide chemical shift range, minimizing the likelihood of signal overlap.

For phenoxytetrafluoroethanesulfonyl fluoride, ¹⁹F NMR is crucial for identifying the different fluorine environments within the molecule. The tetrafluoroethanesulfonyl moiety would exhibit complex splitting patterns due to ¹⁹F-¹⁹F spin-spin coupling. The chemical shifts provide insight into the electronic environment of the fluorine atoms.

Key Applications of ¹⁹F NMR:

Structural Confirmation: The number of signals, their chemical shifts, and their coupling patterns in the ¹⁹F NMR spectrum can confirm the presence of the -CF₂-CF₂-SO₂F group and the absence of other fluorinated species.

Purity Assessment: ¹⁹F NMR can be used to detect and quantify fluorinated impurities.

Reaction Monitoring: The technique is suitable for monitoring reactions involving the synthesis or modification of this compound.

Illustrative ¹⁹F NMR Data for this compound

Fluorine EnvironmentExpected Chemical Shift Range (ppm) vs. CFCl₃Expected Multiplicity
-SO₂F +40 to +70Triplet
-CF₂-SO₂F-110 to -120Quartet
Ph-O-CF₂-CF₂ --80 to -95Triplet of triplets

Note: The data in this table is illustrative and represents typical chemical shift ranges for similar functional groups. Actual experimental values may vary.

Mass Spectrometry Approaches (e.g., GC-MS, ICP-MS)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis. For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly suitable technique.

In a typical GC-MS analysis, the compound is first separated from a mixture using gas chromatography and then introduced into the mass spectrometer. The molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint that can be used for identification.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) can be employed for the sensitive quantification of total fluorine and sulfur content after appropriate sample digestion, providing information on the elemental composition.

Expected Fragmentation Pattern in Mass Spectrometry:

The mass spectrum of this compound would likely show a molecular ion peak corresponding to its molecular weight. Key fragment ions would result from the cleavage of the C-O, C-S, and S-F bonds.

Illustrative Mass Spectrometry Fragmentation Data

Fragment IonProposed Structure
[M]⁺[C₈H₅F₅O₃S]⁺
[M - F]⁺[C₈H₅F₄O₃S]⁺
[M - SO₂F]⁺[C₈H₅F₄O]⁺
[C₆H₅O]⁺Phenoxy cation
[C₂F₄SO₂F]⁺Tetrafluoroethanesulfonyl fluoride cation

Note: This table presents a hypothetical fragmentation pattern for illustrative purposes.

Spectrophotometric and Fluorometric Methods

While NMR and MS provide detailed structural information, spectrophotometric and fluorometric methods can be developed for the quantitative analysis of this compound, particularly in complex matrices. These methods often rely on a chemical reaction that produces a colored or fluorescent species, where the intensity of the color or fluorescence is proportional to the concentration of the analyte. For instance, a reaction that specifically cleaves the sulfonyl fluoride group to release fluoride ions could be coupled with a fluoride-sensitive colorimetric reagent.

Chromatographic Separations and Detection

Chromatographic techniques are essential for the separation and purification of this compound, as well as for its quantitative determination in mixtures. Gas chromatography (GC) is well-suited for the analysis of this volatile compound. The choice of the GC column's stationary phase is critical to achieve good separation from potential impurities or byproducts. A non-polar or medium-polarity column would likely be effective.

For detection, a Flame Ionization Detector (FID) can be used for general-purpose analysis, while an Electron Capture Detector (ECD) would offer higher sensitivity for this highly fluorinated compound. When coupled with mass spectrometry (GC-MS), it provides both separation and definitive identification.

High-Performance Liquid Chromatography (HPLC) could also be employed, particularly for less volatile derivatives or for monitoring reactions in solution. A reverse-phase column with a suitable organic-aqueous mobile phase would be a common starting point for method development. Detection could be achieved using a UV detector, as the phenyl group will absorb UV light.

Illustrative Chromatographic Conditions for GC Analysis

ParameterValue
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Injection Temperature250 °C
Oven Program50 °C (2 min), ramp at 10 °C/min to 280 °C (5 min)
Carrier GasHelium
DetectorMass Spectrometer or Electron Capture Detector

Note: These are typical starting conditions and would require optimization for a specific application.

Potentiometric Analysis (Ion-Selective Electrode Methods for Fluoride Content)

Potentiometric analysis using a fluoride ion-selective electrode (F-ISE) is a standard and reliable method for determining the concentration of fluoride ions in a solution. To determine the total fluoride content in this compound, the compound must first be decomposed to liberate the covalently bound fluorine as fluoride ions. This can be achieved through methods such as combustion in an oxygen flask or microwave-assisted digestion with a suitable reagent.

Once the sample is prepared, the F-ISE is immersed in the solution along with a reference electrode. The potential difference between the two electrodes is measured, which is proportional to the logarithm of the fluoride ion activity in the solution, as described by the Nernst equation. By comparing the measured potential to a calibration curve prepared with standard fluoride solutions, the concentration of fluoride in the original sample can be accurately determined.

This method is particularly valuable for:

Purity assessment: Verifying the fluorine content of the synthesized compound.

Stoichiometric analysis: Confirming the elemental composition.

Quality control: Ensuring consistency between different batches.

Future Research Directions for Organosulfur Vi Fluorides

Development of Novel Synthetic Pathways with Enhanced Efficiency and Sustainability

A primary focus of future research is the creation of more efficient, sustainable, and versatile methods for synthesizing organosulfur(VI) fluorides. While traditional methods often rely on the conversion of sulfonyl chlorides, these precursors can be unstable and their synthesis may require harsh conditions. rsc.orgnih.gov The development of novel pathways is crucial for expanding the chemical space of accessible S(VI) fluorides.

Key areas of development include:

Catalytic Strategies : There is a significant push towards catalytic methods for the direct installation of the S(VI) fluoride (B91410) motif. nih.govacs.org Current strategies are largely limited to preparing sulfonyl fluorides and include metal-catalyzed C–S bond formation and catalytic radical generation. acs.org Expanding the scope of catalysis to include other classes of organosulfur(VI) fluorides and developing more robust and cheaper metal catalysts (e.g., moving beyond palladium) are active areas of investigation.

Electrochemical and Photochemical Synthesis : These methods offer green and sustainable alternatives to traditional synthesis. nih.gov Electrochemical approaches can convert thiols, disulfides, aryl sulfonyl hydrazines, and organic sulfinates into their corresponding sulfonyl fluorides using inexpensive fluoride sources. nih.gov Similarly, photochemical strategies using precursors like aryl diazonium salts and carboxylic acids are emerging as powerful tools. nih.govresearchgate.net Future work will likely focus on broadening the substrate scope and improving the scalability of these techniques.

Direct Fluorosulfurylation : Developing reagents that can directly and selectively install the fluorosulfuryl (–SO₂F) group onto a wider range of nucleophiles is a significant goal. rsc.org While reagents exist for fluorosulfurylation of phenols and amines using sulfuryl fluoride (SO₂F₂), expanding this toolbox to tolerate more complex and sensitive functional groups remains a challenge. rsc.orgresearchgate.netnih.gov

Late-Stage Functionalization : A major goal is the development of methods that allow for the introduction of the sulfonyl fluoride group at a late stage in the synthesis of complex molecules. This is particularly important for drug discovery and chemical biology. Copper-catalyzed and copper-free Sandmeyer-type fluorosulfonylation reactions of aryldiazonium salts are promising steps in this direction. organic-chemistry.org

Table 1: Comparison of Modern Synthetic Strategies for Sulfonyl Fluorides

Synthetic Strategy Precursors Key Advantages Areas for Future Improvement
Catalytic C-S Coupling Aryl halides/boronic acids, SO₂, Fluoride source Good functional group tolerance; direct installation. Catalyst cost and stability; expanding to other S(VI) fluoride types. nih.govacs.orgorganic-chemistry.org
Electrochemical Synthesis Thiols, disulfides, sulfinates Oxidant-free; uses inexpensive reagents. Scalability; substrate scope for complex molecules. nih.gov
Photochemical Synthesis Aryl diazonium salts, carboxylic acids, alkenes Mild reaction conditions; novel reactivity. Broader precursor availability; mechanistic understanding. nih.govresearchgate.net

| Direct Fluorosulfurylation | Phenols, amines, amides with SO₂F₂ | Atom economical; direct access to fluorosulfates and sulfamoyl fluorides. | Handling of gaseous SO₂F₂; expanding to less reactive nucleophiles. researchgate.netnih.gov |

Exploration of New Reactivity Modes and Catalytic Systems

While SuFEx chemistry has defined the reactivity of S(VI) fluorides for the past decade, researchers are now looking beyond this paradigm to uncover new modes of reactivity. nih.govnih.gov The exceptional stability of the S-F bond means that activation is often required, and developing new catalytic systems to achieve this is a frontier in the field. nih.govacs.org

Future explorations in reactivity include:

Novel Catalytic Activation : Early strategies focused on base catalysis to activate the sulfur center for nucleophilic attack. acs.org More recently, Lewis acids like calcium bistriflimide (Ca(NTf₂)₂) have been shown to activate sulfonyl fluorides, fluorosulfates, and sulfamoyl fluorides, increasing the electrophilicity at the sulfur atom. nih.gov The development of new, more efficient, and selective catalytic systems for activating the S-F bond is a key objective to broaden the scope of their reactions.

Transition-Metal-Catalyzed Cross-Coupling : The sulfonyl fluoride group has shown remarkable stability under various transition-metal-catalyzed cross-coupling conditions (e.g., Suzuki, Stille, and Negishi reactions). nih.govacs.org This allows for the derivatization of molecules already containing the S(VI) fluoride motif. Future research will likely explore a wider range of cross-coupling reactions and catalysts to enhance the utility of S(VI) fluorides as building blocks in complex molecule synthesis.

Unconventional Reactivity : Recent studies have uncovered unexpected reactivity, such as the defluorosulfonylative reaction of 3-aryloxetane sulfonyl fluorides, which proceeds via an oxetane carbocation intermediate rather than the typical nucleophilic substitution at the sulfur center. springernature.com Discovering and understanding such unconventional reaction pathways will open new synthetic possibilities and applications for this class of compounds.

Integration of Fluorinated Moieties in Emerging Functional Materials

The unique properties of organosulfur(VI) fluorides—including their high stability and specific reactivity—make them attractive for incorporation into advanced functional materials. sigmaaldrich.comresearchgate.net The SuFEx click chemistry reaction is particularly well-suited for polymer synthesis and materials science, where high efficiency and orthogonality are paramount. sigmaaldrich.com

Future research in this area will likely focus on:

Polymer Synthesis : The use of SuFEx chemistry to create novel polymers is a rapidly growing field. Bifunctional monomers containing SuFExable groups can be polymerized to create high-molecular-weight polysulfates or polysulfonamides. These materials are being explored for applications ranging from engineering plastics to biomedical devices. The stability of the resulting linkages is a key advantage.

Bioconjugation and Chemical Biology : Sulfonyl fluorides and fluorosulfates are increasingly used as electrophilic probes to covalently modify proteins, targeting nucleophilic amino acid residues like lysine, tyrosine, and histidine. nih.govchemrxiv.orgchemrxiv.org Their context-dependent reactivity allows for the design of highly selective covalent inhibitors and chemical biology tools. rsc.orgnih.gov Future work will involve designing S(VI) fluorides with tailored reactivity profiles to target specific proteins and expand the "ligandable proteome". nih.govchemrxiv.org

Surface Modification : The robust nature of the bonds formed via SuFEx chemistry makes it an ideal tool for modifying surfaces. Attaching S(VI) fluoride-containing molecules to surfaces can alter their chemical and physical properties, with potential applications in areas such as anti-fouling coatings, biosensors, and specialized chromatography materials.

Advanced Computational Predictions for Complex Fluorine Systems

As the complexity of organosulfur(VI) fluoride chemistry grows, computational methods are becoming indispensable for understanding reaction mechanisms and predicting reactivity. researchgate.netdigitellinc.com These tools can provide insights that are difficult to obtain through experiments alone.

Key directions for computational research include:

Mechanistic Elucidation : Density Functional Theory (DFT) calculations are being used to study the mechanisms of SuFEx reactions and other transformations involving S(VI) fluorides. digitellinc.com These studies can help explain the role of catalysts, predict reaction barriers, and rationalize observed selectivity, guiding the development of new and improved reaction conditions.

Machine Learning Models : Researchers are beginning to apply machine learning (ML) to predict the outcomes of reactions involving S(VI) fluorides. For instance, an ML model has been developed to predict successful combinations of primary amines and sulfamoyl fluorides in SuFEx reactions. digitellinc.com Such models, trained on experimental data, can accelerate the discovery of new reactions and optimize existing ones by rapidly screening vast numbers of potential substrates and catalysts.

Covalent Docking and Drug Discovery : In the context of medicinal chemistry, computational screening and covalent docking studies are proving valuable for designing new sulfonyl fluoride-based probes and inhibitors. nih.govresearchgate.net By modeling the interaction between a sulfonyl fluoride electrophile and a protein's binding pocket, researchers can predict which compounds are most likely to form a covalent bond with a specific amino acid residue, streamlining the drug discovery process. nih.gov

Q & A

Basic: What analytical methods are recommended for detecting and quantifying Phenoxytetrafluoroethanesulfonyl fluoride in environmental samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary method for detecting fluorinated compounds like this compound, especially in complex matrices. Use isotope dilution with labeled internal standards (e.g., ¹³C-PFAS analogs) to improve quantification accuracy. For environmental samples, solid-phase extraction (SPE) with fluorinated cartridges enhances recovery rates . Matrix-matched calibration curves are critical to address ion suppression effects common in PFAS analysis.

Basic: How should researchers safely handle this compound in the laboratory?

Follow strict PPE protocols (gloves, goggles, lab coat) and work in a fume hood due to its sulfonyl fluoride group, which is reactive and potentially toxic. Store the compound in airtight containers under inert gas (e.g., argon) to prevent hydrolysis. Refer to Safety Data Sheets (SDS) for spill management, which mandates neutralization with alkaline solutions (e.g., 10% sodium bicarbonate) followed by adsorption with vermiculite .

Advanced: How can discrepancies in mass spectrometry data for degradation products of this compound be resolved?

Discrepancies often arise from isobaric interferences or incomplete chromatographic separation. Employ high-resolution mass spectrometry (HRMS) to distinguish between isomers (e.g., branched vs. linear chains). Use collision-induced dissociation (CID) patterns to confirm fragmentation pathways. Cross-validate results with nuclear magnetic resonance (NMR) or ion mobility spectrometry (IMS) for structural confirmation .

Advanced: What strategies optimize reaction yields for this compound derivatives in nucleophilic substitutions?

Optimize solvent polarity (e.g., dimethylformamide for polar aprotic conditions) and temperature (60–80°C) to enhance nucleophilicity. Use catalysts like tetraethylammonium fluoride to stabilize transition states. Monitor reaction progress via ¹⁹F NMR to track fluorine displacement efficiency. Post-synthesis, purify derivatives using fluorophobic chromatography to remove unreacted starting materials .

Basic: Which spectroscopic techniques are most effective for structural elucidation of this compound?

¹⁹F NMR is indispensable for analyzing fluorine environments, while ¹H NMR identifies non-fluorinated substituents. Infrared (IR) spectroscopy detects sulfonyl fluoride stretches (~1350–1450 cm⁻¹). X-ray crystallography provides definitive bond-length and angle data, critical for confirming stereochemistry in crystalline derivatives .

Advanced: What computational approaches predict the reactivity of this compound in fluorination reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states for fluorination steps. Molecular dynamics simulations assess solvent effects on reaction kinetics. Use software like Gaussian or ORCA to compute Fukui indices, identifying electrophilic/nucleophilic sites on the molecule .

Basic: How does the environmental persistence of this compound compare to other PFAS?

Its sulfonyl fluoride group confers higher resistance to hydrolysis than carboxylate PFAS (e.g., PFOA). However, under alkaline conditions, it degrades to perfluoroalkyl sulfonates (PFSA), which are equally persistent. Monitor environmental half-lives using OECD 309 biodegradation assays and compare to reference compounds like PFOS .

Advanced: How does fluorination reagent stoichiometry affect purity in this compound synthesis?

Excess fluorinating agents (e.g., SF₄) can lead to over-fluorination or side reactions with sensitive functional groups. Use stoichiometric ratios determined via kinetic studies (e.g., in situ monitoring with Raman spectroscopy). Post-reaction, quench excess reagent with ethanol and employ fractional distillation to isolate the target compound .

Basic: What parameters ensure reproducibility in synthesizing this compound?

Control moisture rigorously (use molecular sieves in solvents) to prevent hydrolysis. Maintain reaction temperatures within ±2°C using jacketed reactors. Standardize precursor purity (≥99% by GC-MS) and reaction time based on kinetic profiles. Validate batch consistency via melting point and elemental analysis .

Advanced: What mechanisms explain unexpected byproducts during this compound hydrolysis?

Byproducts often arise from radical intermediates or fluorine migration. Use electron paramagnetic resonance (EPR) to detect radical species. Computational modeling (DFT) can map alternative hydrolysis pathways. Mitigate byproduct formation by adjusting pH (neutral to mildly acidic) and using radical scavengers like TEMPO .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.